1-benzyl-4-[2-(methylsulfanyl)phenoxy]piperidine
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Overview
Description
1-benzyl-4-[2-(methylsulfanyl)phenoxy]piperidine is a chemical compound with the molecular formula C19H23NOS. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom.
Preparation Methods
The synthesis of 1-benzyl-4-[2-(methylsulfanyl)phenoxy]piperidine typically involves the reaction of piperidine with benzyl chloride and 2-methylsulfanylphenol. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dichloromethane or toluene at elevated temperatures .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps such as recrystallization or chromatography to obtain the desired product in high purity .
Chemical Reactions Analysis
1-benzyl-4-[2-(methylsulfanyl)phenoxy]piperidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride to reduce any ketone or aldehyde functionalities present in the compound.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or piperidine nitrogen positions using reagents like alkyl halides or acyl chlorides.
Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases to break down into its constituent parts.
Scientific Research Applications
1-benzyl-4-[2-(methylsulfanyl)phenoxy]piperidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1-benzyl-4-[2-(methylsulfanyl)phenoxy]piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit cholinesterase enzymes by binding to their active sites, thereby preventing the breakdown of acetylcholine and enhancing cholinergic neurotransmission. This mechanism is similar to that of other piperidine derivatives used in the treatment of Alzheimer’s disease .
Comparison with Similar Compounds
1-benzyl-4-[2-(methylsulfanyl)phenoxy]piperidine can be compared with other piperidine derivatives, such as:
Donepezil: A well-known cholinesterase inhibitor used in the treatment of Alzheimer’s disease. Both compounds share a piperidine core structure but differ in their substituents and specific binding affinities.
Piperidine: The parent compound, which is a simple six-membered ring containing one nitrogen atom. It serves as a building block for many pharmaceuticals and agrochemicals.
1-Benzylpiperidine: A compound similar to this compound but lacking the 2-methylsulfanylphenoxy group.
Properties
Molecular Formula |
C19H23NOS |
---|---|
Molecular Weight |
313.5g/mol |
IUPAC Name |
1-benzyl-4-(2-methylsulfanylphenoxy)piperidine |
InChI |
InChI=1S/C19H23NOS/c1-22-19-10-6-5-9-18(19)21-17-11-13-20(14-12-17)15-16-7-3-2-4-8-16/h2-10,17H,11-15H2,1H3 |
InChI Key |
JTFWJZSDIREVFS-UHFFFAOYSA-N |
SMILES |
CSC1=CC=CC=C1OC2CCN(CC2)CC3=CC=CC=C3 |
Canonical SMILES |
CSC1=CC=CC=C1OC2CCN(CC2)CC3=CC=CC=C3 |
Origin of Product |
United States |
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